2,6-di-O-benzylmyoinositol 2,6-di-O-benzylmyoinositol
Brand Name: Vulcanchem
CAS No.: 115015-97-9
VCID: VC0039141
InChI: InChI=1S/C20H24O6/c21-15-16(22)19(25-11-13-7-3-1-4-8-13)18(24)20(17(15)23)26-12-14-9-5-2-6-10-14/h1-10,15-24H,11-12H2/t15?,16-,17+,18?,19-,20-/m1/s1
SMILES: C1=CC=C(C=C1)COC2C(C(C(C(C2O)OCC3=CC=CC=C3)O)O)O
Molecular Formula: C20H24O6
Molecular Weight: 360.4 g/mol

2,6-di-O-benzylmyoinositol

CAS No.: 115015-97-9

Main Products

VCID: VC0039141

Molecular Formula: C20H24O6

Molecular Weight: 360.4 g/mol

2,6-di-O-benzylmyoinositol - 115015-97-9

CAS No. 115015-97-9
Product Name 2,6-di-O-benzylmyoinositol
Molecular Formula C20H24O6
Molecular Weight 360.4 g/mol
IUPAC Name (1S,3R,4R,6R)-4,6-bis(phenylmethoxy)cyclohexane-1,2,3,5-tetrol
Standard InChI InChI=1S/C20H24O6/c21-15-16(22)19(25-11-13-7-3-1-4-8-13)18(24)20(17(15)23)26-12-14-9-5-2-6-10-14/h1-10,15-24H,11-12H2/t15?,16-,17+,18?,19-,20-/m1/s1
Standard InChIKey AWRJNSJYOXKKTK-MAGMXMNTSA-N
Isomeric SMILES C1=CC=C(C=C1)CO[C@@H]2[C@H](C([C@H]([C@H](C2O)OCC3=CC=CC=C3)O)O)O
SMILES C1=CC=C(C=C1)COC2C(C(C(C(C2O)OCC3=CC=CC=C3)O)O)O
Canonical SMILES C1=CC=C(C=C1)COC2C(C(C(C(C2O)OCC3=CC=CC=C3)O)O)O
Synonyms 2,6-di-O-benzyl-myo-inositol
2,6-di-O-benzylmyoinositol
PubChem Compound 195129
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator